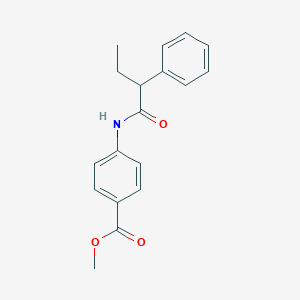
METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE: is an organic compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . This compound is characterized by its unique structure, which includes a benzoate ester linked to a phenylbutanoyl group through an amide bond. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE typically involves the reaction of 4-aminobenzoic acid with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparación Con Compuestos Similares
- Methyl 4-[(3-phenylbutanoyl)amino]benzoate
- Methyl 4-methyl-3-[(2-phenylbutanoyl)amino]benzoate
Comparison: METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
methyl 4-(2-phenylbutanoylamino)benzoate |
InChI |
InChI=1S/C18H19NO3/c1-3-16(13-7-5-4-6-8-13)17(20)19-15-11-9-14(10-12-15)18(21)22-2/h4-12,16H,3H2,1-2H3,(H,19,20) |
Clave InChI |
RZKRDFDQSKOWQV-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


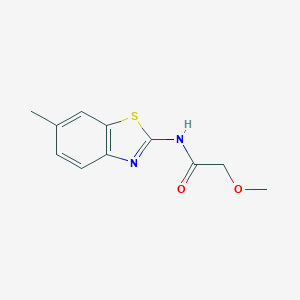
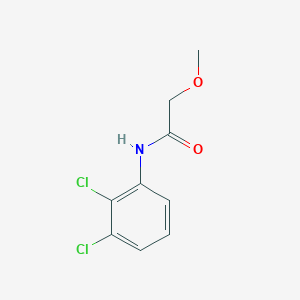
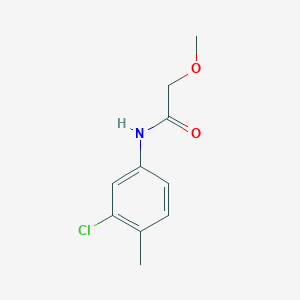
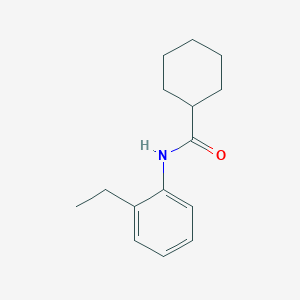
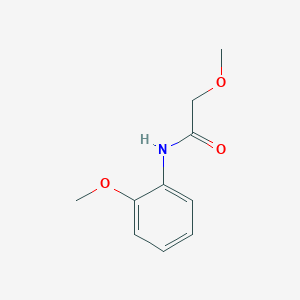
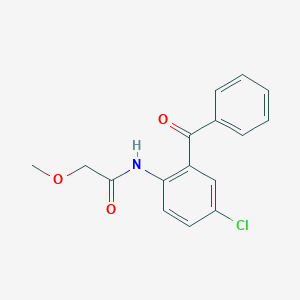
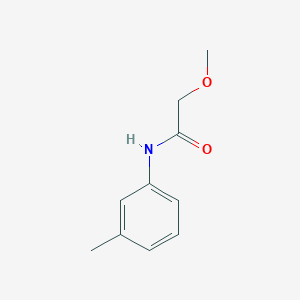
![4-chloro-N-[3-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B311104.png)
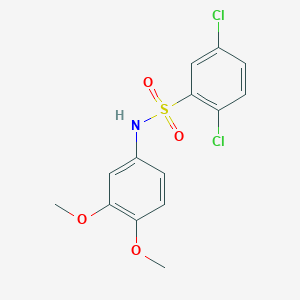
![2-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311106.png)
![4-tert-butyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311107.png)
![N-[3-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B311108.png)
![4-methyl-N-[3-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B311115.png)
![4-bromo-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311116.png)
